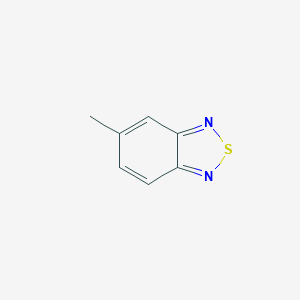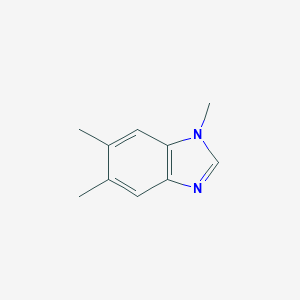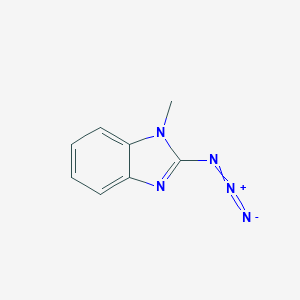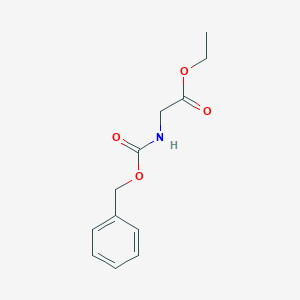
(4-(Hexadecylsulphonyl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Hexadecylsulphonyl)phenyl)hydrazine, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of the heat shock protein 90 (HSP90), which is an important molecular chaperone that plays a critical role in protein folding, stability, and degradation. HSP90 is overexpressed in many types of cancer, and its inhibition has been shown to induce cancer cell death.
Wirkmechanismus
The mechanism of action of (4-(Hexadecylsulphonyl)phenyl)hydrazine involves its binding to the ATP-binding site of the (4-(Hexadecylsulphonyl)phenyl)hydrazine chaperone protein, which leads to the destabilization of the protein and the subsequent degradation of its client proteins. This results in the induction of apoptosis in cancer cells and the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
(4-(Hexadecylsulphonyl)phenyl)hydrazine has been shown to have several biochemical and physiological effects. It has been reported to induce the degradation of several (4-(Hexadecylsulphonyl)phenyl)hydrazine client proteins, including Akt, HER2, and EGFR, which are important signaling proteins involved in cancer cell survival and proliferation. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been reported to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-(Hexadecylsulphonyl)phenyl)hydrazine in lab experiments is its potent inhibitory effect on (4-(Hexadecylsulphonyl)phenyl)hydrazine, which makes it a useful tool for studying the role of (4-(Hexadecylsulphonyl)phenyl)hydrazine in cancer cell biology. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been shown to have a high selectivity for (4-(Hexadecylsulphonyl)phenyl)hydrazine, which reduces the potential for off-target effects. However, one of the limitations of using (4-(Hexadecylsulphonyl)phenyl)hydrazine is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of (4-(Hexadecylsulphonyl)phenyl)hydrazine. One area of research is the development of more potent and selective (4-(Hexadecylsulphonyl)phenyl)hydrazine inhibitors that can be used in cancer therapy. Additionally, there is a need for further studies to investigate the potential of (4-(Hexadecylsulphonyl)phenyl)hydrazine in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the role of (4-(Hexadecylsulphonyl)phenyl)hydrazine in other diseases, such as neurodegenerative diseases, is an area of research that warrants further investigation.
Synthesemethoden
The synthesis of (4-(Hexadecylsulphonyl)phenyl)hydrazine involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several research articles and has been successfully replicated in various laboratories.
Wissenschaftliche Forschungsanwendungen
(4-(Hexadecylsulphonyl)phenyl)hydrazine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the (4-(Hexadecylsulphonyl)phenyl)hydrazine chaperone function, which leads to the degradation of client proteins that are essential for cancer cell survival. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been reported to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
CAS-Nummer |
1590-67-6 |
|---|---|
Produktname |
(4-(Hexadecylsulphonyl)phenyl)hydrazine |
Molekularformel |
C22H40N2O2S |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
(4-hexadecylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C22H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(25,26)22-18-16-21(24-23)17-19-22/h16-19,24H,2-15,20,23H2,1H3 |
InChI-Schlüssel |
CQXBNGQFWUTDKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
Kanonische SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
Andere CAS-Nummern |
1590-67-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















